molecular formula C16H14ClN3O3 B2826958 N1-(5-chloro-2-cyanophenyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide CAS No. 1351590-03-8

N1-(5-chloro-2-cyanophenyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide

Cat. No.: B2826958
CAS No.: 1351590-03-8
M. Wt: 331.76
InChI Key: GUWUJDUAPMAOQZ-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 5-chloro-2-cyanophenyl group at the N1 position and a 2,5-dimethylfuran-3-ylmethyl substituent at the N2 position. Oxalamides are known for their structural versatility and applications in medicinal chemistry, particularly as ligands for receptors or enzyme inhibitors. The chloro and cyano substituents on the phenyl ring enhance electrophilicity and binding affinity, while the dimethylfuran moiety contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c1-9-5-12(10(2)23-9)8-19-15(21)16(22)20-14-6-13(17)4-3-11(14)7-18/h3-6H,8H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWUJDUAPMAOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table summarizes key structural and functional differences between N1-(5-chloro-2-cyanophenyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide and related oxalamide derivatives:

Compound Name N1 Substituent N2 Substituent Key Features & Applications Reference
N1-(5-chloro-2-cyanophenyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide 5-chloro-2-cyanophenyl 2,5-dimethylfuran-3-ylmethyl Lipophilic furan enhances metabolic stability; potential receptor-binding activity.
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, FL-no. 16.099) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl High-potency umami agonist (EC₅₀ = 0.3 µM); used in flavor enhancement.
N1-((R)-1-chloro-3,3-dimethylbutan-2-yl)-N2-((S)-1-chloro-3,3-dimethylbutan-2-yl)oxalamide Chiral chloro-dimethylbutane Chiral chloro-dimethylbutane Stereoselective ligand synthesis; used in palladium-catalyzed C–H activation reactions.
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide Piperazine-linked dichlorophenyl 5-methylpyrazole Dual-target activity (serotonin/dopamine receptors); potential antipsychotic applications.

Key Observations:

Structural Diversity: The target compound combines a halogenated aryl group (chloro, cyano) with a heterocyclic furan, favoring hydrophobic interactions. In contrast, S336 () employs methoxy and pyridyl groups for polar receptor binding. Piperazine-linked oxalamides () integrate bulky arylpiperazine moieties, enabling CNS receptor modulation, while the chiral chloro-dimethylbutan-2-yl derivative () emphasizes stereochemical control in catalysis.

Biological Activity: S336’s umami agonist activity (EC₅₀ = 0.3 µM) highlights the role of methoxy and pyridyl groups in taste receptor activation, whereas the target compound’s furan and chloro-cyanophenyl groups may prioritize stability over potency . Piperazine-containing oxalamides () exhibit nanomolar affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, suggesting divergent therapeutic pathways compared to the sensory focus of S334.

Synthetic Accessibility :

  • The target compound ’s synthesis likely follows standard oxalamide coupling protocols (e.g., ethyl oxalate with amines), similar to methods described for S336 and chiral derivatives ().
  • Purification via silica gel chromatography or trituration is common across these analogs .

Q & A

Q. What are the typical synthetic routes for N1-(5-chloro-2-cyanophenyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide?

The synthesis involves multi-step reactions:

  • Step 1 : Preparation of 5-chloro-2-cyanophenylamine via nitration of 5-chloro-2-nitrobenzene followed by reduction (e.g., using SnCl₂/HCl) .
  • Step 2 : Formation of the oxalamide backbone by reacting the amine with oxalyl chloride in anhydrous dichloromethane under nitrogen .
  • Step 3 : Introduction of the (2,5-dimethylfuran-3-yl)methyl group via alkylation using a bromide derivative and a base (e.g., K₂CO₃ in DMF) . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound characterized to confirm its structure and purity?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and backbone integrity (e.g., oxalamide protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at ~360–365 m/z) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by UV detection at 215–254 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Critical parameters include:

  • Temperature : Lower temperatures (0–5°C) during oxalyl chloride coupling to minimize side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation . Yields for analogous oxalamides range from 37–55%, depending on stepwise optimization .

Q. How can contradictory biological activity data (e.g., IC₅₀ variations) be resolved?

Discrepancies may arise from:

  • Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. HEK293) or incubation times .
  • Solubility : Use of DMSO vs. aqueous buffers affects compound bioavailability .
  • Structural Analogues : Compare derivatives (e.g., replacing dimethylfuran with thiophene) to isolate functional group contributions . Example
CompoundIC₅₀ (µM)Cell Line
Analog A (thiophene)15MCF-7
Target Compound (dimethylfuran)20HEK293

Q. What computational methods are used to predict molecular interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to receptors (e.g., kinases) using the compound’s InChI key (e.g., HZAUUTSDMLOGIU) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How does the compound’s stability under varying pH conditions affect its experimental applications?

  • Acidic Conditions (pH 2–4) : Hydrolysis of the oxalamide bond may occur, requiring stability assays via HPLC .
  • Neutral/Basic Conditions (pH 7–9) : Stable for ≥24 hours in PBS buffer, as shown for related oxalamides .
  • Storage Recommendations : Lyophilized form at -20°C prevents degradation .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?

SAR studies often involve:

  • Substituent Modifications : Replacing chloro/cyano groups with fluorine or methoxy to assess potency shifts .
  • Bioisosteric Replacement : Swapping dimethylfuran with isoxazole to evaluate hydrophobic interactions .
  • Pharmacophore Mapping : Identifying critical hydrogen-bond acceptors (e.g., cyano group) using X-ray crystallography .

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